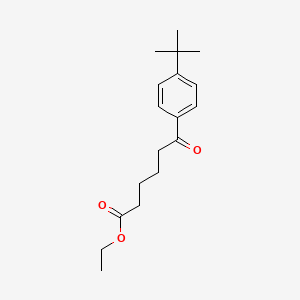

Ethyl 6-(4-T-butylphenyl)-6-oxohexanoate

Descripción

Ethyl 6-(4-T-butylphenyl)-6-oxohexanoate is an ester derivative featuring a hexanoate backbone with a 4-tert-butylphenyl ketone moiety. This compound is characterized by its bulky tert-butyl group at the para position of the aromatic ring, which imparts significant steric and electronic effects.

Propiedades

IUPAC Name |

ethyl 6-(4-tert-butylphenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-5-21-17(20)9-7-6-8-16(19)14-10-12-15(13-11-14)18(2,3)4/h10-13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCTUKWCZDAENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645765 | |

| Record name | Ethyl 6-(4-tert-butylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-44-4 | |

| Record name | Ethyl 4-(1,1-dimethylethyl)-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(4-tert-butylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-T-butylphenyl)-6-oxohexanoate typically involves the esterification of 6-(4-T-butylphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction. Additionally, the use of solid acid catalysts such as ion-exchange resins can be employed to facilitate the esterification process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-(4-T-butylphenyl)-6-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form secondary alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 6-(4-T-butylphenyl)-6-oxohexanoic acid.

Reduction: Formation of 6-(4-T-butylphenyl)-6-hydroxyhexanoate.

Substitution: Formation of various substituted esters or amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 6-(4-T-butylphenyl)-6-oxohexanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis reactions.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Ethyl 6-(4-T-butylphenyl)-6-oxohexanoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to form the corresponding acid and alcohol. The keto group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The presence of the 4-T-butylphenyl group can affect the compound’s hydrophobicity and binding affinity to specific targets.

Comparación Con Compuestos Similares

Physical and Spectral Properties

Substituents alter boiling points, densities, and spectral signatures:

- Ethyl 6-(2-Methoxyphenyl)-6-oxohexanoate (): Predicted boiling point of 373.8°C and density of 1.068 g/cm³. The ortho-methoxy group may increase polarity compared to the para-substituted tert-butyl analog .

- Ethyl 6-(((Diphenylmethylene)amino)oxy)-6-oxohexanoate (): NMR data (δ 7.63–7.23 ppm for aromatic protons) and HRMS ([M+Na+] = 344.0871) provide distinct markers for the diphenylmethylene group, absent in simpler analogs .

Table 2: Physical Properties of Analogs

| Compound | Boiling Point (°C) | Density (g/cm³) | Key Spectral Features |

|---|---|---|---|

| Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate | 373.8 | 1.068 | ¹H-NMR: δ 0.91–7.84 (aliphatic/aryl) |

| Ethyl 6-(4-T-butylphenyl)-6-oxohexanoate | Not reported | Not reported | Likely δ 1.3 ppm (tert-butyl CH3) |

Reactivity and Functional Group Transformations

- Reduction of Ketones: Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate is reduced to the hexanoate derivative using Zn/Hg (), whereas tert-butyl analogs may resist reduction due to steric hindrance.

- Enzymatic Oxidation: 6-Oxohexanoate derivatives are intermediates in adipic acid biosynthesis (). The tert-butyl group’s bulk may hinder enzyme binding compared to linear chains in 6-oxohexanoate dehydrogenase substrates .

Actividad Biológica

Ethyl 6-(4-T-butylphenyl)-6-oxohexanoate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of its biological activity, including chemical properties, mechanisms of action, and relevant case studies.

This compound is an ester characterized by the following chemical formula:

- Molecular Formula : C15H20O3

- Molecular Weight : 248.32 g/mol

This compound features a keto group and an ethyl ester , which contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol, which may influence various enzymatic pathways.

- Redox Reactions : The keto functionality allows participation in redox reactions, potentially affecting cellular oxidative states and signaling pathways.

- Hydrophobic Interactions : The presence of the bulky t-butylphenyl group enhances the compound's hydrophobicity, affecting its binding affinity to biological targets.

1. Anti-Angiogenic Effects

Recent studies have indicated that compounds similar to this compound exhibit antiangiogenic properties. For instance, derivatives with bulky substituents have shown inhibition of ferrochelatase (FECH), an enzyme involved in heme synthesis that plays a critical role in angiogenesis. Inhibition of FECH leads to a buildup of protoporphyrin IX (PPIX), which has been linked to reduced neovascularization in various models .

2. Cytotoxicity and Apoptosis

Research has demonstrated that certain derivatives do not exhibit significant cytotoxicity towards normal cells while effectively inhibiting the proliferation of cancerous cells. For example, compounds similar to this compound were tested on human retinal endothelial cells (HRECs) and did not induce apoptosis, indicating a selective action that spares healthy tissues .

Study on Anti-Angiogenic Activity

A recent study evaluated the antiangiogenic effects of a derivative related to this compound in vitro. The findings showed:

- Inhibition of HREC Migration : The compound significantly reduced the migration ability of HRECs, a critical factor in angiogenesis.

- PPIX Accumulation : Treatment led to increased levels of PPIX in treated cells compared to controls, confirming FECH inhibition .

Cytotoxicity Assessment

The same study assessed cytotoxicity by evaluating cell viability in ARPE19 cells (a line derived from human retinal pigment epithelium). Results indicated no substantial antiproliferative effect, suggesting safety for potential therapeutic applications .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.